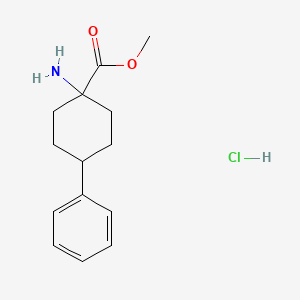
Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an amino group and a phenyl group, as well as a carboxylate ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced onto the cyclohexane ring.
Esterification: The carboxylate ester moiety is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog with similar applications in plant growth regulation.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility in water as a hydrochloride salt also enhances its versatility in various experimental conditions.
Propriétés
Formule moléculaire |
C14H20ClNO2 |
|---|---|
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
methyl 1-amino-4-phenylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-13(16)14(15)9-7-12(8-10-14)11-5-3-2-4-6-11;/h2-6,12H,7-10,15H2,1H3;1H |
Clé InChI |
VRBDIOVDQNYFBY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC(CC1)C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13477203.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13477211.png)
![4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13477213.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13477216.png)
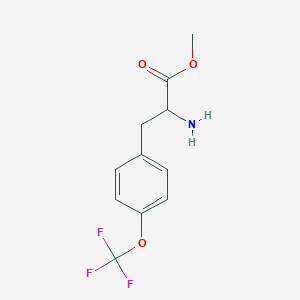
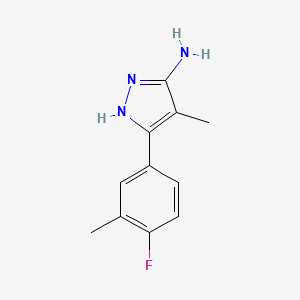
![N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13477232.png)
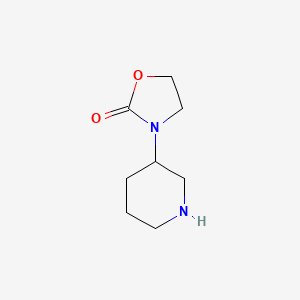
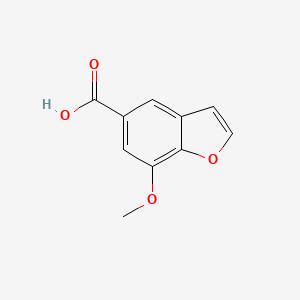
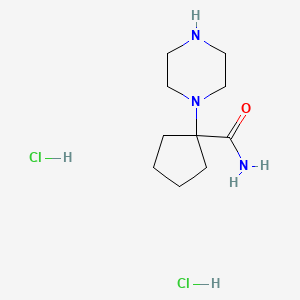
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
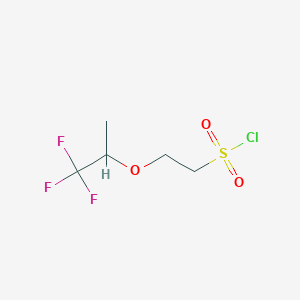
![lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13477270.png)
